molecular formula C14H18N4O2S B2983041 N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896322-77-3

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Katalognummer B2983041
CAS-Nummer: 896322-77-3
Molekulargewicht: 306.38
InChI-Schlüssel: YRRJANSTILDKNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, also known as DMTS, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. DMTS is a sulfanylacetamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The quinazoline skeleton, to which this compound belongs, has demonstrated antitumor potential . Specifically, 4-arylamino-quinazoline derivatives have been found to suppress tumor cell growth by selectively inhibiting EGFR phosphorylation. In the case of our compound, it exhibits remarkable inhibitory activity against the MKN45 cell line, surpassing even the positive control Gefitinib . Further studies could explore its mechanism of action and potential as an anticancer agent.

EGFR-Tyrosine Kinase Inhibition

Given the structural similarity to Gefitinib and other EGFR-Tyrosine Kinase Inhibitors (EGFR-TKIs), investigating the compound’s interaction with EGFR could yield valuable insights. EGFR-TKIs play a crucial role in cancer therapy, and novel derivatives like this one may offer alternative treatment options .

Crystal Structure Studies

The crystal structure of this compound has been characterized by X-ray diffraction analysis, providing essential information about its three-dimensional arrangement. Understanding the molecular packing and intermolecular interactions can guide further modifications for improved biological activity .

Structure-Activity Relationship (SAR)

Exploring the relationship between the compound’s structure and its biological activity is essential. By synthesizing related derivatives and systematically varying functional groups, researchers can uncover SAR trends. This knowledge informs rational drug design and optimization .

Drug Development

Considering the compound’s antitumor potential, it could serve as a lead compound for drug development. Medicinal chemists can modify its structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. The goal would be to create a potent and selective anticancer agent .

Pharmacological Profiling

Beyond antitumor activity, researchers should investigate other pharmacological effects. Assessing its impact on other cellular pathways, toxicity, and metabolic stability will provide a comprehensive profile. Such profiling informs decisions about its suitability for clinical development .

Eigenschaften

IUPAC Name

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-17(5-2)12(19)9-21-13-15-11-7-6-10(3)8-18(11)14(20)16-13/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJANSTILDKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.